molecular formula C15H16ClN3O2S B2767744 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034393-15-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2767744
CAS No.: 2034393-15-0
M. Wt: 337.82
InChI Key: MXLSYYTYAWWHLF-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex organic compound that belongs to the family of heterocyclic compounds It features a pyrrolidine ring, a pyridine derivative, and a thiazole derivative within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : One common synthetic method involves the formation of the pyrrolidinyl moiety first, which is then linked to the 3-chloropyridin-4-yl via a nucleophilic substitution reaction. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.

  • Route 2: : Another method involves the coupling of the (2,4-dimethylthiazol-5-yl)methanone with a pyrrolidine derivative using a base such as potassium carbonate in a polar solvent like acetonitrile.

Industrial Production Methods

Industrial production often involves optimized versions of these synthetic routes, focusing on high yield and purity. The use of continuous flow reactors can enhance efficiency and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, forming hydroxylated derivatives.

  • Reduction: : Reduction of the compound can yield amine derivatives, which might exhibit different pharmacological properties.

  • Substitution: : Halogenation reactions can replace hydrogen atoms with halogens on the thiazole ring, altering the compound's reactivity.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in dry ether.

  • Substitution: : N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Major Products Formed

  • Oxidation: : Hydroxylated pyrrolidine derivatives.

  • Reduction: : Aminated derivatives with altered pharmacokinetics.

  • Substitution: : Halogenated thiazole compounds with enhanced electronic properties.

Scientific Research Applications

This compound finds applications in multiple domains:

  • Chemistry: : As a building block for synthesizing more complex organic molecules.

  • Biology: : Potential inhibitor or modulator in enzymatic reactions.

  • Medicine: : Investigated for its therapeutic potential in treating diseases due to its interactions with specific molecular targets.

  • Industry: : Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact pathways and molecular targets often depend on its structural analogues and derivatives.

Comparison with Similar Compounds

Compared to similar compounds, such as:

  • (3-(4-Chloropyridin-3-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.

  • (3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.

  • (3-((3-Fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone.

Our compound is unique due to the presence of the 3-chloropyridin-4-yl group, which may confer distinct electronic properties and biological activities.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-9-14(22-10(2)18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLSYYTYAWWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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